6-Amino-4-((3-chloro-4-fluorophenyl)amino)-8-fluoroquinoline-3-carbonitrile
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Overview
Description
6-Amino-4-((3-chloro-4-fluorophenyl)amino)-8-fluoroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C16H9ClF2N4 and its molecular weight is 330.72 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 6-Amino-4-((3-chloro-4-fluorophenyl)amino)-8-fluoroquinoline-3-carbonitrile typically involves multiple steps, including the formation of the quinoline ring, amination reactions, aromatic substitution, and nitrile formation. . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Aromatic substitution reactions, such as halogenation and nitration, can modify the phenyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine and bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino-4-((3-chloro-4-fluorophenyl)amino)-8-fluoroquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antiproliferative activities.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and receptors involved in cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 6-Amino-4-((3-chloro-4-fluorophenyl)amino)-8-fluoroquinoline-3-carbonitrile include other quinoline derivatives such as:
- 6-Amino-4-(3-chloro-4-fluorophenylamino)-7-ethoxyquinoline-3-carbonitrile
- 6-Amino-4-(3-chloro-4-fluorophenylamino)-3-cyano-7-ethyloxyquinoline These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C16H9ClF2N4 |
---|---|
Molecular Weight |
330.72 g/mol |
IUPAC Name |
6-amino-4-(3-chloro-4-fluoroanilino)-8-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H9ClF2N4/c17-12-5-10(1-2-13(12)18)23-15-8(6-20)7-22-16-11(15)3-9(21)4-14(16)19/h1-5,7H,21H2,(H,22,23) |
InChI Key |
QSQMFYZKBSWHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=C(C=C(C3=NC=C2C#N)F)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.